molecular formula C17H20N2O6 B3106517 Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate CAS No. 159345-13-8

Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate

Cat. No.: B3106517
CAS No.: 159345-13-8
M. Wt: 348.3 g/mol
InChI Key: IOBJZPRYXPGLCE-UHFFFAOYSA-N
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Description

Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate is an organic compound with the molecular formula C15H19NO6 It is a derivative of malonic acid and is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate typically involves the following steps:

    Formation of the Enolate Ion: The starting material, diethyl malonate, is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.

    Alkylation: The enolate ion is then alkylated with a suitable alkyl halide to introduce the desired substituents.

    Introduction of the Benzyloxycarbonyl Group: The amino group is protected by reacting it with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines or alcohols.

    Substitution: Various substituted malonates or cyano derivatives.

Scientific Research Applications

Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of peptide mimetics and enzyme inhibitors.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The benzyloxycarbonyl group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites. The cyano group can participate in nucleophilic addition or substitution reactions, making the compound versatile in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler derivative of malonic acid without the benzyloxycarbonyl and cyano groups.

    Diethyl 2-aminomalonate: Lacks the benzyloxycarbonyl protecting group.

    Diethyl 2-cyanomalonate: Does not have the amino group protected by the benzyloxycarbonyl group.

Uniqueness

Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate is unique due to the presence of both the benzyloxycarbonyl protecting group and the cyano group. This combination allows for selective reactions and the synthesis of complex molecules that are not easily accessible using simpler derivatives.

Properties

IUPAC Name

diethyl 2-cyano-2-(phenylmethoxycarbonylamino)butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6/c1-3-23-14(20)10-17(12-18,15(21)24-4-2)19-16(22)25-11-13-8-6-5-7-9-13/h5-9H,3-4,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBJZPRYXPGLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C#N)(C(=O)OCC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a sodium ethoxide solution, which was prepared from sodium (2.11 g) and ethanol (400 ml), were added in turn 2-benzyloxycarbonylamino-2-cyanoacetic acid ethyl ester (24.0 g) and ethyl bromoacetate (15.3 g). The resulting mixture was stirred at 25° C. for 3 hours and concentrated under reduced pressure. The residue was diluted with water and extracted with chloroform. The extracts were washed with water, dried over anhydrous sodium sulfate, and evaporated under reduced pressure to give the title compound (31.6 g, 99%) as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
15.3 g
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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